molecular formula C14H23N3 B7929744 [1-(2-Amino-ethyl)-pyrrolidin-3-yl]-benzyl-methyl-amine

[1-(2-Amino-ethyl)-pyrrolidin-3-yl]-benzyl-methyl-amine

Cat. No.: B7929744
M. Wt: 233.35 g/mol
InChI Key: BXEJCZSUHCDQCG-UHFFFAOYSA-N
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Description

[1-(2-Amino-ethyl)-pyrrolidin-3-yl]-benzyl-methyl-amine: is a synthetic organic compound that features a pyrrolidine ring substituted with an aminoethyl group and a benzyl-methyl-amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(2-Amino-ethyl)-pyrrolidin-3-yl]-benzyl-methyl-amine typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,4-diketones or 1,4-diamines.

    Introduction of the Aminoethyl Group: The aminoethyl group can be introduced via reductive amination of the corresponding aldehyde or ketone with ethylenediamine.

    Attachment of the Benzyl-Methyl-Amine Moiety: This step involves the alkylation of the pyrrolidine nitrogen with benzyl chloride and subsequent methylation using methyl iodide.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Catalysts and solvents are selected to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminoethyl group, leading to the formation of imines or oximes.

    Reduction: Reduction reactions can convert imines or oximes back to amines.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like sodium azide or thiols can be employed under mild conditions.

Major Products Formed:

    Oxidation: Formation of imines or oximes.

    Reduction: Regeneration of the primary amine.

    Substitution: Introduction of azido or thiol groups.

Scientific Research Applications

Chemistry:

    Synthetic Intermediate: Used as an intermediate in the synthesis of more complex organic molecules.

    Ligand Design: Employed in the design of ligands for coordination chemistry.

Biology:

    Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes involved in metabolic pathways.

    Receptor Binding: Studied for its binding affinity to various biological receptors.

Medicine:

    Drug Development: Explored as a lead compound in the development of pharmaceuticals targeting neurological disorders.

    Antimicrobial Activity: Evaluated for its potential antimicrobial properties.

Industry:

    Catalysis: Utilized in catalytic processes for the production of fine chemicals.

    Material Science: Investigated for its role in the synthesis of novel materials with unique properties.

Mechanism of Action

The mechanism of action of [1-(2-Amino-ethyl)-pyrrolidin-3-yl]-benzyl-methyl-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:

    Inhibiting Enzyme Activity: Binding to the active site of enzymes and preventing substrate conversion.

    Modulating Receptor Activity: Acting as an agonist or antagonist at receptor sites, thereby influencing cellular signaling pathways.

Comparison with Similar Compounds

    [1-(2-Amino-ethyl)-3-(3-fluoro-phenyl)-urea hydrochloride]: Shares the aminoethyl group but differs in the presence of a urea moiety and a fluorophenyl group.

    Aminoethylpiperazine: Contains a similar aminoethyl group but features a piperazine ring instead of a pyrrolidine ring.

Uniqueness:

    Structural Features: The combination of a pyrrolidine ring with a benzyl-methyl-amine moiety is unique and contributes to its distinct chemical and biological properties.

    Functional Versatility: The presence of multiple functional groups allows for diverse chemical modifications and applications.

Properties

IUPAC Name

1-(2-aminoethyl)-N-benzyl-N-methylpyrrolidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3/c1-16(11-13-5-3-2-4-6-13)14-7-9-17(12-14)10-8-15/h2-6,14H,7-12,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXEJCZSUHCDQCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C2CCN(C2)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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